molecular formula C15H11ClF3NS B2385288 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 321430-93-7

3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2385288
CAS No.: 321430-93-7
M. Wt: 329.77
InChI Key: ATSCKNHTLDUOCK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, a phenylpropenylsulfanyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce saturated hydrocarbons or alcohols.

Scientific Research Applications

3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-phenylpropanoic acid
  • 3-Chloro-3-phenyl-2-propenal

Uniqueness

Compared to similar compounds, 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group, which can significantly alter its chemical properties and reactivity. This makes it a valuable compound for specific applications where these unique properties are advantageous.

Properties

IUPAC Name

3-chloro-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NS/c16-13-9-12(15(17,18)19)10-20-14(13)21-8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSCKNHTLDUOCK-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.